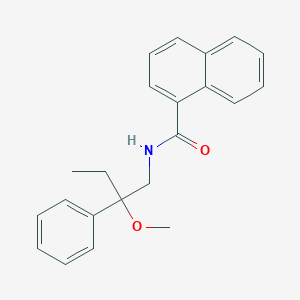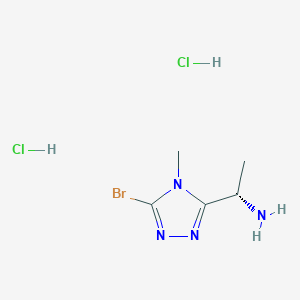
N-(2-methoxy-2-phenylbutyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-2-phenylbutyl)-1-naphthamide, also known as ML297, is a selective and potent activator of the KCNQ4 potassium channel. This compound has been studied for its potential therapeutic applications in hearing disorders and epilepsy. In
科学的研究の応用
N-(2-methoxy-2-phenylbutyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in hearing disorders and epilepsy. KCNQ4 potassium channels are expressed in the outer hair cells of the cochlea, and their activation is crucial for the proper function of the auditory system. This compound has been shown to selectively activate KCNQ4 channels, leading to enhanced hearing sensitivity in animal models. In addition, this compound has been studied for its potential anticonvulsant effects in epilepsy, as KCNQ channels are involved in regulating neuronal excitability.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The exact mode of action of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .
Biochemical Pathways
It is plausible that the compound could influence several pathways, given the potential range of targets it could interact with .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The compound’s interaction with its targets could lead to a range of effects, depending on the specific function of the targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide. These factors could include pH, temperature, and the presence of other molecules in the environment .
実験室実験の利点と制限
One advantage of using N-(2-methoxy-2-phenylbutyl)-1-naphthamide in lab experiments is its selectivity for KCNQ4 channels, which allows for the specific activation of these channels without affecting other KCNQ channel subtypes. However, one limitation of using this compound is its relatively low potency compared to other KCNQ channel activators, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-2-phenylbutyl)-1-naphthamide. One area of interest is the development of more potent KCNQ4 channel activators for potential therapeutic applications in hearing disorders and epilepsy. In addition, further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on neuronal excitability and to explore its potential therapeutic applications in other neurological disorders. Finally, the development of more selective and potent activators for other KCNQ channel subtypes may also be of interest for potential therapeutic applications.
合成法
The synthesis of N-(2-methoxy-2-phenylbutyl)-1-naphthamide was first reported by researchers at Merck in 2011. The synthesis involves the reaction of 1-naphthoic acid with 2-methoxy-2-phenylbutylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
生化学分析
Biochemical Properties
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE plays a significant role in biochemical reactions. It interacts with PCNA, a protein essential for DNA replication and repair within tumors . The nature of these interactions is inhibitory, making this compound a potential antineoplastic agent .
Cellular Effects
The effects of N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE on various types of cells and cellular processes are profound. It influences cell function by inhibiting PCNA, thereby affecting DNA replication and repair within cells . This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a potential therapeutic agent for cancer treatment .
Molecular Mechanism
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects at the molecular level by inhibiting PCNA . This inhibition disrupts DNA replication and repair, leading to cell death in tumor cells . The compound’s binding interactions with PCNA, its role in enzyme inhibition, and its influence on gene expression contribute to its mechanism of action .
Temporal Effects in Laboratory Settings
Its role as a PCNA inhibitor suggests that it may have long-term effects on cellular function, particularly in tumor cells .
Metabolic Pathways
N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE is involved in the metabolic pathway related to DNA replication and repair, given its interaction with PCNA
特性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJHSIHPHZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)
![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)

![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)
![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)







![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)
